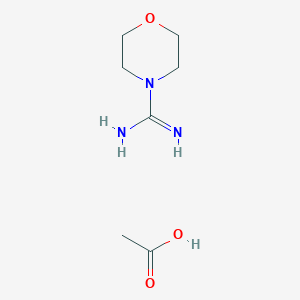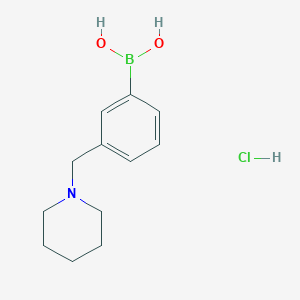
3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
Descripción general
Descripción
3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl (3-PMPB-HCl) is a boronic acid derivative with a wide range of applications in the fields of organic synthesis, biochemistry, and pharmaceutical research. 3-PMPB-HCl has been used in the synthesis of a variety of compounds such as pharmaceuticals, dyes, and insecticides. In addition, 3-PMPB-HCl has been used in the development of novel drug delivery systems, as well as in the synthesis of peptides and other biologically active compounds.
Aplicaciones Científicas De Investigación
Synthesis of Biaryl Libraries : The compound is utilized in the synthesis of biaryl libraries. For example, Boc-protected (piperazin-1-ylmethyl)biaryls were synthesized from (Boc-piperazin-1-ylmethyl) phenylboronic acid pinacol esters via a microwave-mediated Suzuki–Miyaura coupling with aryl bromides (Spencer et al., 2011).
Antifungal Applications : The antifungal activity of 3-piperazine-bis(benzoxaborole) and its bis(phenylboronic acid) analogue has been investigated. The study found that 3-piperazine-bis(benzoxaborole) showed higher inhibitory activity towards certain filamentous fungi compared to standard antibiotics, whereas its bis(phenylboronic acid) analogue was inactive (Wieczorek et al., 2014).
Spectroscopic Properties and Quantum Mechanical Study : The compound has been used in the study of spectroscopic properties and quantum mechanical analysis of related compounds, demonstrating significant implications in the field of organic chemistry (Devi et al., 2020).
Synthesis and Antiosteoclast Activity : Phenylboronic acid derivatives have been synthesized and shown to exhibit moderate to high antiosteoclast and osteoblast activity, suggesting potential applications in the treatment of bone-related diseases (Reddy et al., 2012).
Inhibitors in Pharmacology : Piperidine derivatives have been investigated for their potential use as inhibitors in various pharmacological applications, demonstrating the compound's relevance in drug discovery (Ahn et al., 2007).
Propiedades
IUPAC Name |
[3-(piperidin-1-ylmethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2.ClH/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14;/h4-6,9,15-16H,1-3,7-8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTHVUIHUCIBNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCCCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674463 | |
| Record name | {3-[(Piperidin-1-yl)methyl]phenyl}boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl | |
CAS RN |
1072946-21-4 | |
| Record name | {3-[(Piperidin-1-yl)methyl]phenyl}boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





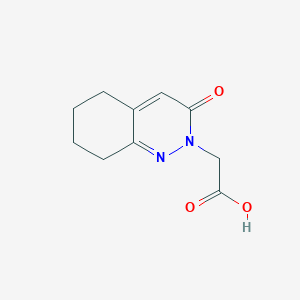
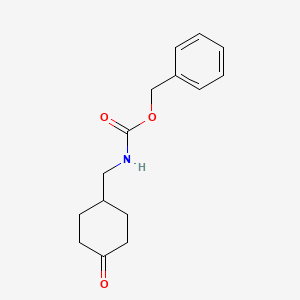
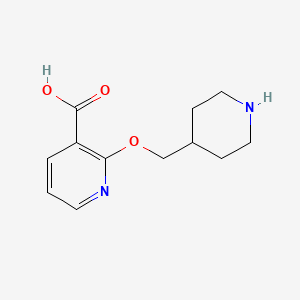
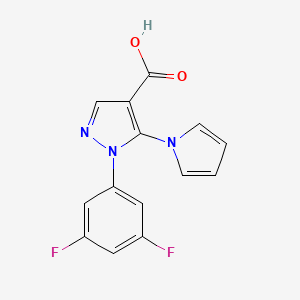






![N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1453328.png)
